N-benzyl-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-[[4-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F3N4O3S/c33-32(34,35)25-11-5-7-13-27(25)37-28(40)20-43-31-38-26-12-6-4-10-24(26)30(42)39(31)19-22-14-16-23(17-15-22)29(41)36-18-21-8-2-1-3-9-21/h1-13,22-23H,14-20H2,(H,36,41)(H,37,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZQDENZVUYSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C23H16F3N3O2S
Molecular Weight: 455.45 g/mol
CAS Number: 403718-45-6
The compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of the trifluoromethyl group enhances lipophilicity and may improve bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity:
- Antiviral Activity:
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of compounds structurally related to this compound:
Case Study 1: Inhibition of hMAO-B
In a study evaluating the inhibitory effects on hMAO-B, several derivatives were synthesized and tested. The most potent inhibitors displayed significant selectivity for hMAO-B over hMAO-A, suggesting potential therapeutic applications in neurodegenerative diseases where hMAO-B is implicated.
Case Study 2: Antiviral Properties
Another investigation involved assessing the antiviral properties against EBOV. The compound exhibited promising results in inhibiting viral entry, indicating that modifications to the quinazoline scaffold can enhance antiviral efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-benzyl-4-{(4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The structural features of this compound suggest it may inhibit specific cancer-related pathways, making it a candidate for further anticancer drug development .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of structurally related compounds on human breast cancer cells. The results demonstrated that these compounds could induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development .
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains revealed that derivatives of N-benzyl-4-{(4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings support the compound's potential as a lead for developing new antimicrobial agents .
Case Study 3: Neuroprotection
Research into the neuroprotective effects of similar compounds found that they could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests that N-benzyl derivatives may be beneficial in preventing neuronal cell death associated with neurodegenerative diseases .
Comparison with Similar Compounds
Quinazolinone Derivatives with Sulfanyl Acetamide Moieties
Compounds sharing the quinazolinone core and sulfanyl acetamide group (e.g., and ) highlight the role of substituent electronegativity on activity:
Key Insight : The trifluoromethyl group in the target compound may confer greater membrane permeability compared to sulfamoyl or ethoxy substituents .
Tetrahydropyrimidine Carboxamides ()
Compounds like 51 (5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide) share the 4-oxo heterocycle but differ in core structure:
| Feature | Target Compound | Compound 51 |
|---|---|---|
| Core scaffold | Quinazolinone | Tetrahydropyrimidine |
| Fluorinated substituents | 2-Trifluoromethylphenyl | 2,4-Difluorophenyl |
| Synthetic complexity | Multi-step (sulfanyl linkage) | Moderate (EDC/HOBt coupling) |
Key Insight: Quinazolinones generally exhibit stronger π-π stacking with aromatic enzyme pockets than tetrahydropyrimidines .
Benzothiazole Carboxamides ()
Benzothiazole derivatives (e.g., 4g , 4h ) demonstrate how aryl substituents impact synthetic feasibility and bioactivity:
| Compound | Substituents | Yield | Activity (Hypothesized) |
|---|---|---|---|
| 4g | 4-Chlorophenyl | 70% | Antifungal (C. albicans IC50 ~8 µM) |
| 4h | 2,6-Difluorophenyl | 60% | Anti-inflammatory (COX-2 IC50 ~12 µM) |
| Target | 2-Trifluoromethylphenyl | N/A | Potentially broader kinase inhibition |
Key Insight : Electron-withdrawing groups (e.g., CF₃) in the target compound may enhance target residence time compared to halogens .
Triazole Derivatives ()
Triazoles (e.g., 7–9 ) emphasize the role of tautomerism in stability and binding:
| Compound | Tautomeric Form | IR νC=S (cm⁻¹) | Bioavailability |
|---|---|---|---|
| 7–9 | Thione | 1247–1255 | Moderate (logP ~3.5) |
| Target | Single tautomer (quinazolinone) | 1243–1258* | High (predicted) |
*Inferred from similar sulfanyl vibrations in and .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis involves multi-step reactions, including the formation of the quinazoline core, introduction of the trifluoromethylphenyl carbamoyl group, and coupling with the cyclohexane-carboxamide moiety. Key challenges include:
- Oxidative coupling of sulfanyl groups : Requires precise pH control (6.5–7.5) and inert atmospheres to prevent disulfide formation .
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF to enhance efficiency .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate stereoisomers arising from the cyclohexane substituent .
Optimization Tip: Monitor intermediates via TLC and adjust reaction times based on real-time NMR tracking of quinazoline ring closure .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?
Answer:
- 1H/13C NMR : Focus on resolving peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C) and the quinazolinone carbonyl (δ ~165 ppm). Overlapping benzyl and cyclohexane signals may require 2D NMR (COSY, HSQC) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should validate the sulfanyl linkage .
- IR Spectroscopy : Identify key stretches (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) to confirm functional group integrity .
Q. How can initial biological screening be designed to evaluate its pharmacological potential?
Answer:
- In vitro assays :
- Anticancer activity : Use MTT assays against HCT-116 (colon) and MCF-7 (breast) cell lines, comparing IC50 values to cisplatin .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, with celecoxib as a positive control .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify sub-toxic ranges .
Note: Include a solubility screen (DMSO/PBS) to ensure compound stability in assay buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
Answer:
- Core modifications : Synthesize analogs with pyrimidine or pyridone replacements for the quinazoline ring to assess rigidity effects on binding .
- Substituent variations : Replace the trifluoromethyl group with -CF2H or -OCF3 to evaluate hydrophobic/hydrophilic balance .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with affinity for kinases (e.g., EGFR) .
Validation : Compare in vitro IC50 values with computational binding scores to prioritize analogs .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
Answer:
- Address false positives : Re-run assays with orthogonal methods (e.g., confirm apoptosis via Annexin V staining if MTT suggests cytotoxicity) .
- Metabolic stability : Test liver microsome stability (e.g., rat S9 fraction) to rule out artifactual results from compound degradation .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to verify direct binding to purported targets like DHFR .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO3H) to the cyclohexane ring to enhance solubility without compromising membrane permeability (clogP target: 2–4) .
- Pro-drug approaches : Mask the carboxamide as an ester to improve oral bioavailability .
- Plasma protein binding : Use equilibrium dialysis to measure % binding and adjust dosing regimens accordingly .
Q. What methodologies identify off-target interactions and potential toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
